molecular formula C12H11N5O2S2 B2912218 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034583-88-3

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2912218
CAS RN: 2034583-88-3
M. Wt: 321.37
InChI Key: VUGNFQLHRZONJJ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is mainly attributed to its ability to inhibit certain enzymes. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide can disrupt the acid-base balance, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide are mainly attributed to its ability to inhibit carbonic anhydrase. This can lead to various effects on the body, including the regulation of acid-base balance, the reduction of intraocular pressure, and the inhibition of tumor growth. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, this compound exhibits good solubility in water, which makes it easy to handle in lab experiments. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide. One of the main areas of focus is the development of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in the body. Finally, the development of new synthesis methods for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide could lead to improved yields and reduced toxicity, making it a more useful tool for scientific research.

Synthesis Methods

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide is achieved through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 3-bromo-pyridine with sodium azide to form 3-azido-pyridine. The 3-azido-pyridine is then reacted with propargyl alcohol in the presence of copper (I) iodide to form 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. The final step involves the reaction of 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid with thiophene-2-sulfonyl chloride in the presence of triethylamine to form N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide.

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against certain enzymes. This has led to the development of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c18-21(19,12-4-2-6-20-12)14-7-10-9-17(16-15-10)11-3-1-5-13-8-11/h1-6,8-9,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGNFQLHRZONJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide

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